

# A Technical Guide to 4-(2H-1,2,3-Triazol-2-YL)piperidine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *4-(2H-1,2,3-Triazol-2-YL)piperidine*

Cat. No.: B1353084

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-(2H-1,2,3-triazol-2-YL)piperidine**, a heterocyclic compound of interest in medicinal chemistry. It consolidates available data on its chemical properties, proposes a detailed synthetic route, and explores its potential biological significance based on the activities of structurally related molecules. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery and development.

## Introduction and Chemical Identity

**4-(2H-1,2,3-Triazol-2-YL)piperidine** belongs to a class of compounds that integrate two key pharmacophoric scaffolds: the piperidine ring and the 1,2,3-triazole ring. The piperidine moiety is a saturated six-membered heterocycle containing a nitrogen atom, a common feature in many approved drugs due to its favorable physicochemical properties and ability to interact with biological targets. The 1,2,3-triazole ring is a five-membered aromatic heterocycle with three nitrogen atoms, known for its metabolic stability and capacity to form hydrogen bonds, making it a valuable component in the design of bioactive molecules.<sup>[1]</sup> The combination of these two rings creates a unique chemical entity with potential applications in various therapeutic areas, including oncology, infectious diseases, and neurology.<sup>[1][2][3]</sup>

This specific molecule is an isomer where the piperidine ring is attached to the second nitrogen atom (N2) of the 1,2,3-triazole ring.

## Physicochemical and Structural Data

The fundamental properties of **4-(2H-1,2,3-triazol-2-yl)piperidine** and its common salt form are summarized below.

| Property                | Value                                           | Reference               |
|-------------------------|-------------------------------------------------|-------------------------|
| Chemical Name           | Piperidine, 4-(2H-1,2,3-triazol-2-yl)-          | <a href="#">[4]</a>     |
| CAS Number (Free Base)  | 765270-45-9                                     | <a href="#">[4]</a>     |
| CAS Number (HCl Salt)   | 690261-89-3                                     | <a href="#">[5]</a>     |
| Molecular Formula       | C <sub>7</sub> H <sub>12</sub> N <sub>4</sub>   | Inferred from structure |
| Molecular Weight        | 152.20 g/mol                                    | Inferred from formula   |
| Molecular Formula (HCl) | C <sub>7</sub> H <sub>13</sub> ClN <sub>4</sub> | <a href="#">[5]</a>     |
| Molecular Weight (HCl)  | 188.66 g/mol                                    | <a href="#">[5]</a>     |

## Proposed Synthesis and Experimental Protocols

While specific literature detailing the synthesis of **4-(2H-1,2,3-triazol-2-yl)piperidine** is not readily available, a plausible synthetic route can be designed based on established organic chemistry principles for N-alkylation of triazoles. The direct alkylation of 1,2,3-triazole with a suitably protected and activated piperidine derivative is a common strategy. This reaction can yield a mixture of N1 and N2 substituted isomers, which necessitates a purification step, typically column chromatography, to isolate the desired N2 product.

A proposed workflow for this synthesis is outlined below.

*Proposed synthetic workflow for the target compound.*

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-4-(tosyloxy)piperidine

- Protection: To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) and a base like triethylamine. Stir at room temperature until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Work up the reaction to isolate N-Boc-4-hydroxypiperidine.
- Activation: Dissolve the resulting N-Boc-4-hydroxypiperidine in pyridine or dichloromethane with a base. Cool the solution in an ice bath and add p-toluenesulfonyl chloride (TsCl) portion-wise. Allow the reaction to proceed until completion. Extract and purify the product to yield the tosylated intermediate.

#### Step 2: N-Alkylation of 1,2,3-Triazole

- In an inert atmosphere, add sodium hydride (NaH) to a solution of 1,2,3-triazole in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).
- Stir the mixture to allow for the formation of the triazolide anion.
- Add a solution of the previously synthesized 1-(tert-butoxycarbonyl)-4-(tosyloxy)piperidine to the reaction mixture.
- Heat the reaction (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS. This step will likely produce a mixture of the N1 and N2 alkylated isomers.

#### Step 3: Purification and Deprotection

- After quenching the reaction, perform an aqueous workup and extract the product with an organic solvent.
- Concentrate the organic layers and purify the residue using silica gel column chromatography to separate the desired **N-Boc-4-(2H-1,2,3-triazol-2-yl)piperidine** isomer from the N1 isomer.
- Treat the purified N2 isomer with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group.
- After the reaction is complete, remove the solvent and excess acid under reduced pressure to obtain the final product, **4-(2H-1,2,3-triazol-2-yl)piperidine**, typically as a salt (e.g., TFA salt).

or HCl salt).

Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Mass Spectrometry (HRMS).

## Potential Biological Activity and Therapeutic Applications

Direct experimental data on the biological effects of **4-(2H-1,2,3-triazol-2-yl)piperidine** is limited in publicly accessible literature. However, the therapeutic potential can be inferred from studies on structurally similar compounds containing the piperidine-triazole scaffold. These related molecules have shown promise in several areas.

| Therapeutic Area | Activity of Related Piperidine-Triazole Compounds                                                                                                                                                                                                                                                                       | Reference(s) |
|------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Antibacterial    | Derivatives of 4-(1H-1,2,3-triazol-1-yl)piperidine, when attached to a fluoroquinolone core, exhibited significant antibacterial activity against both susceptible and multidrug-resistant strains of <i>Staphylococcus aureus</i> and <i>Staphylococcus epidermidis</i> . <a href="#">[6]</a>                          | [6]          |
| Antifungal       | Novel series of 1,2,3-triazole compounds linked to a piperidine moiety showed potent in vitro antifungal activity against various fungal strains, including <i>Candida albicans</i> , <i>Aspergillus niger</i> , and <i>Fusarium oxysporum</i> . <a href="#">[3]</a>                                                    | [3]          |
| Anticancer       | Derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine were designed as inhibitors of glutaminyl cyclase isoenzymes (isoQC), which are implicated in cancer development. <a href="#">[7]</a><br>Other piperidine-triazole hybrids have been shown to induce cytotoxicity in cancer cell lines. <a href="#">[2]</a> | [2][7]       |

#### Potential Mechanism of Action in Oncology: isoQC Inhibition

One promising anticancer strategy for this class of compounds involves the inhibition of glutaminyl cyclase isoenzymes (isoQC). Upregulated isoQC contributes to cancer by

generating pyroglutamate-CD47 (pE-CD47).<sup>[7]</sup> This modified CD47 protein enhances its binding to SIRP $\alpha$  on macrophages, which transmits a "don't eat me" signal, allowing cancer cells to evade the immune system.<sup>[7]</sup> A selective inhibitor of isoQC could block this pathway, restore phagocytosis of cancer cells, and thus exert an anti-tumor effect.



[Click to download full resolution via product page](#)

*Potential mechanism via inhibition of the isoQC enzyme.*

## Conclusion

**4-(2H-1,2,3-Triazol-2-YL)piperidine** is a chemical scaffold with significant potential for drug development. While direct biological data for this specific isomer is sparse, the proven activities of related piperidine-triazole compounds in antibacterial, antifungal, and anticancer research provide a strong rationale for its further investigation. The synthetic protocols and mechanistic insights presented in this guide offer a solid starting point for researchers aiming to explore the therapeutic utility of this promising molecule. Future studies should focus on efficient, isomer-selective synthesis and comprehensive screening across various biological targets to fully elucidate its pharmacological profile.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 2. Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine, 4-(2h-1,2,3-triazol-2-yl)- | CAS 765270-45-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. [chemicalbook.com](https://www.chemicalbook.com) [chemicalbook.com]
- 6. 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 4-(2H-1,2,3-Triazol-2-YL)piperidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1353084#cas-number-for-4-2h-1-2-3-triazol-2-yl-piperidine>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)